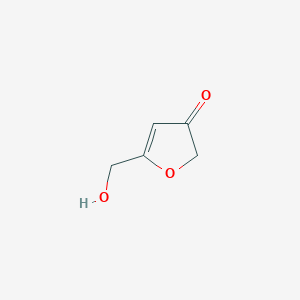
5-Hydroxymethyl-3(2H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxymethyl-3(2H)-furanone, commonly known as HMF, is an organic compound with the chemical formula C6H6O3. It is a colorless crystalline solid that is soluble in water and has a sweet taste. HMF is an important intermediate in the production of various chemicals, including pharmaceuticals, plastics, and food additives. It is also found naturally in some foods, such as honey and roasted coffee.
Wirkmechanismus
HMF has been shown to have various biological activities, including antioxidant, anti-inflammatory, and antimicrobial activities. The mechanism of action of HMF is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body.
Biochemische Und Physiologische Effekte
HMF has been shown to have various biochemical and physiological effects on the body. It has been shown to have a protective effect against oxidative stress, which is associated with various diseases, including cancer and cardiovascular disease. HMF has also been shown to have a hypoglycemic effect, which may be beneficial for individuals with diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
HMF has several advantages for use in lab experiments, including its availability, low cost, and ease of synthesis. However, it also has some limitations, including its instability in aqueous solutions and its potential to undergo degradation reactions.
Zukünftige Richtungen
There are several future directions for research on HMF, including the development of new synthesis methods, the investigation of its biological activities, and the development of new applications in various fields, including pharmaceuticals, food additives, and biofuels. Some potential areas of research include the development of HMF-based drugs for the treatment of various diseases, the investigation of the potential health benefits of HMF in humans, and the development of new HMF-based biofuels.
Synthesemethoden
The synthesis of HMF can be achieved through various methods, including acid-catalyzed dehydration of fructose, glucose, or sucrose, and the oxidation of 5-hydroxymethylfurfural (HMF). The acid-catalyzed dehydration method is the most widely used method for the production of HMF. In this method, fructose is treated with an acid catalyst, such as hydrochloric acid or sulfuric acid, at high temperatures to produce HMF.
Wissenschaftliche Forschungsanwendungen
HMF has been extensively studied for its potential applications in various fields, including pharmaceuticals, food additives, and biofuels. In pharmaceuticals, HMF is used as an intermediate in the synthesis of various drugs, including antihypertensive agents and anticancer drugs. In food additives, HMF is used as a flavoring agent, and it is also used in the production of caramel color. In biofuels, HMF is considered a potential substitute for petroleum-based fuels.
Eigenschaften
CAS-Nummer |
138370-63-5 |
|---|---|
Produktname |
5-Hydroxymethyl-3(2H)-furanone |
Molekularformel |
C5H6O3 |
Molekulargewicht |
114.1 g/mol |
IUPAC-Name |
5-(hydroxymethyl)furan-3-one |
InChI |
InChI=1S/C5H6O3/c6-2-5-1-4(7)3-8-5/h1,6H,2-3H2 |
InChI-Schlüssel |
FTDOHINDTOUIDG-UHFFFAOYSA-N |
SMILES |
C1C(=O)C=C(O1)CO |
Kanonische SMILES |
C1C(=O)C=C(O1)CO |
Andere CAS-Nummern |
138370-63-5 |
Synonyme |
5-(Hydroxymethyl)-3(2H)-furanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Bis[(E)-2-phenylethenyl]benzene](/img/structure/B156952.png)
![Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI)](/img/structure/B156954.png)
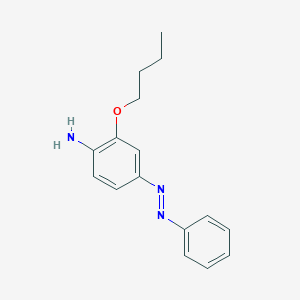
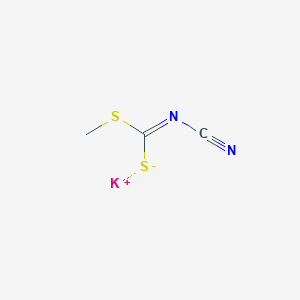
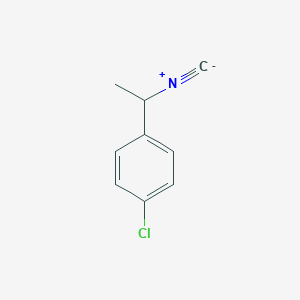

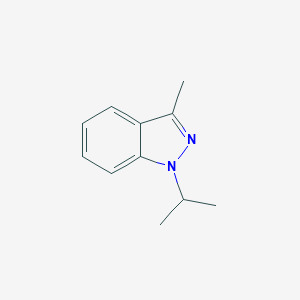
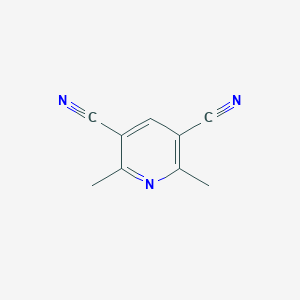

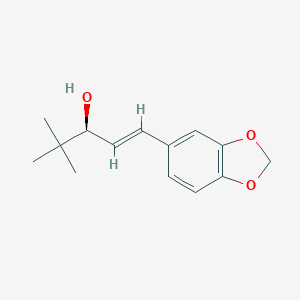

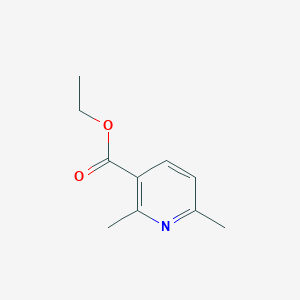
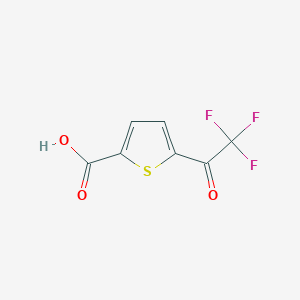
![5-Fluorobenzo[d]oxazol-2-amine](/img/structure/B156980.png)